3-Chloro-9h-fluoren-2-amine
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Overview
Description
3-Chloro-9H-fluoren-2-amine is an organic compound with the molecular formula C13H10ClN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom and an amine group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9H-fluoren-2-amine typically involves the chlorination of 9H-fluorene followed by amination. One common method involves the reaction of 9H-fluorene with chlorine in the presence of a catalyst to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine or hydrocarbon derivatives. Substitution reactions can result in various substituted fluorenes depending on the nucleophile used .
Scientific Research Applications
3-Chloro-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-9H-fluoren-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: Another chlorinated fluorene derivative with different substitution patterns.
9,9-Dimethyl-9H-fluoren-2-amine: A fluorene derivative with a dimethyl group instead of chlorine.
2-Amino-9H-fluorene: A fluorene derivative with an amine group but without the chlorine atom
Uniqueness
3-Chloro-9H-fluoren-2-amine is unique due to the presence of both a chlorine atom and an amine group on the fluorene coreThe chlorine atom can participate in substitution reactions, while the amine group can engage in various interactions with biological molecules, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
7151-57-7 |
---|---|
Molecular Formula |
C13H10ClN |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
3-chloro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H10ClN/c14-12-7-11-9(6-13(12)15)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5,15H2 |
InChI Key |
AMMHBROWJCKEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=C(C=C31)N)Cl |
Origin of Product |
United States |
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